2-Amino-2-(1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)acetonitrile
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Overview
Description
2-Amino-2-(1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)acetonitrile is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)acetonitrile typically involves the reaction of 1-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with an appropriate amine and a cyanide source. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
2-Amino-2-(1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
- 2-(4-chlorobenzoylamino)-2-(2-oxo-1,2-dihydroquinolin-4-yl)methylmalonic acid diethyl ester
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
2-Amino-2-(1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-amino-2-(1-ethyl-2-oxoquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C13H13N3O/c1-2-16-12-6-4-3-5-9(12)7-10(13(16)17)11(15)8-14/h3-7,11H,2,15H2,1H3 |
InChI Key |
ZPAGGDLLQAHTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C(C1=O)C(C#N)N |
Origin of Product |
United States |
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